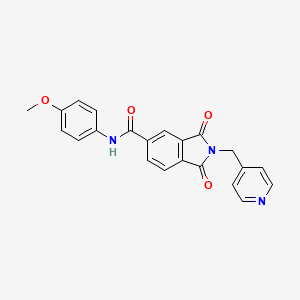![molecular formula C17H13ClN2O3 B4404165 [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-chlorobenzoate](/img/structure/B4404165.png)
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-chlorobenzoate
Vue d'ensemble
Description
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-chlorobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-chlorobenzoate involves its interaction with ROS. This compound is able to selectively bind to ROS, leading to a fluorescence signal that can be detected using microscopy or other imaging techniques. The exact mechanism by which this compound interacts with ROS is still under investigation.
Biochemical and Physiological Effects
Studies have shown that this compound has minimal toxicity and does not affect cell viability or proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-chlorobenzoate in lab experiments is its high sensitivity and selectivity for ROS detection. This compound is also relatively easy to synthesize and has a long shelf life. However, its use in certain experiments may be limited by its fluorescence properties, which may be affected by factors such as pH and temperature.
Orientations Futures
There are several potential future directions for research on [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-chlorobenzoate. One area of interest is the development of new fluorescent probes based on this compound for the detection of other biomolecules or cellular processes. Another direction is the investigation of its potential as a therapeutic agent for diseases that involve ROS, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its unique fluorescence properties and selectivity for ROS detection make it a valuable tool for studying cellular processes and developing new therapies. Further research is needed to fully understand its mechanism of action and explore its potential in other areas of scientific research.
Applications De Recherche Scientifique
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-chlorobenzoate has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer and other diseases.
Propriétés
IUPAC Name |
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-11-2-4-12(5-3-11)16-20-19-15(23-16)10-22-17(21)13-6-8-14(18)9-7-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTNUGOKCJREGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(5-methyl-2-nitrophenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404084.png)
![2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4404088.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4404098.png)
![ethyl 4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4404101.png)

![1-[2-(2-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404116.png)
![3-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4404118.png)
![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404126.png)
![4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4404134.png)

![N-[2-(2-allyl-6-chlorophenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4404149.png)

![3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4404171.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4404179.png)